N-Phenyl-guanosine 2',3',5'-Triacetate
Description
N-Phenyl-guanosine 2',3',5'-Triacetate is a chemically modified nucleoside derivative where:
- The hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety are acetylated, enhancing lipophilicity and stability .
This compound is primarily used in research settings, particularly in organic synthesis and as a precursor for nucleotide analogs. Its structural modifications aim to improve membrane permeability and resistance to enzymatic degradation compared to unmodified guanosine .
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(2-anilino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O8/c1-11(28)32-9-15-17(33-12(2)29)18(34-13(3)30)21(35-15)27-10-23-16-19(27)25-22(26-20(16)31)24-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H2,24,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLBYLIJQHKWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-guanosine 2’,3’,5’-Triacetate typically involves the acetylation of guanosine followed by the introduction of a phenyl group at the 2-position. The general synthetic route can be summarized as follows:
Acetylation of Guanosine: Guanosine is reacted with acetic anhydride in the presence of a base such as pyridine to form the triacetate derivative.
Phenylation: The triacetate derivative is then reacted with a phenylating agent, such as phenyl isocyanate, to introduce the phenyl group at the 2-position.
The reaction conditions typically involve moderate temperatures and the use of organic solvents such as dichloromethane or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of N-Phenyl-guanosine 2’,3’,5’-Triacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-guanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent guanosine derivative.
Oxidation: The phenyl group can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Guanosine and acetic acid.
Oxidation: Oxidized phenyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-Phenyl-guanosine 2’,3’,5’-Triacetate has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside chemistry and the effects of acetylation and phenylation on nucleoside properties.
Biology: Investigated for its potential effects on nucleic acid metabolism and interactions with enzymes involved in nucleoside processing.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of N-Phenyl-guanosine 2’,3’,5’-Triacetate involves its interaction with nucleic acids and enzymes involved in nucleoside metabolism. The acetylation and phenylation of guanosine can affect its binding affinity to enzymes and nucleic acids, potentially altering their function. The compound may inhibit or modulate the activity of enzymes such as nucleoside phosphorylases and kinases, thereby affecting nucleic acid synthesis and degradation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares N-Phenyl-guanosine 2',3',5'-Triacetate with key analogues:
Key Research Findings
Physicochemical Properties
- Lipophilicity : Acetylation at 2',3',5' positions increases logP values, facilitating membrane permeability. For example, pomiferin triacetate showed enhanced cellular uptake due to acetylation .
- Stability: The N-phenyl group may stabilize the glycosidic bond compared to etheno-modified guanosines, which undergo transglycosylation at high temperatures .
Critical Analysis of Stability and Reactivity
- Transglycosylation: Ethenoguanosine triacetates isomerize under heat or acidic conditions, limiting their utility in high-temperature reactions. N-Phenyl-guanosine triacetate’s stability under similar conditions remains unstudied but merits investigation .
- Hydrolysis Kinetics: Acetylated nucleosides (e.g., adenosine triacetate) hydrolyze in vivo to release active nucleosides. The phenyl group may slow hydrolysis, prolonging half-life .
Biological Activity
N-Phenyl-Guanosine 2',3',5'-Triacetate is a modified nucleoside that has garnered attention due to its unique structural features and biological activities. This compound is characterized by the presence of a phenyl group and three acetyl groups on the ribose moiety, enhancing its stability and solubility compared to unmodified guanosine. Its molecular formula is with a molecular weight of 485.45 g/mol .
Chemical Structure and Synthesis
The synthesis of N-Phenyl-Guanosine 2',3',5'-Triacetate typically involves a multi-step process that includes:
- Protection of Functional Groups : Initial protection of the hydroxyl groups on the ribose.
- Acetylation : Introduction of acetyl groups at the 2', 3', and 5' positions.
- Phenyl Substitution : Addition of the phenyl group to the nitrogen atom of the guanine base.
This synthetic route allows for the production of a compound that retains the functional properties of guanosine while enhancing its biochemical interactions .
Biological Activities
N-Phenyl-Guanosine 2',3',5'-Triacetate exhibits several notable biological activities, primarily due to its structural similarity to natural nucleosides. Key activities include:
- Interaction with Nucleic Acids : The compound can bind to specific nucleic acid structures, influencing their stability and function. This interaction is critical for understanding transcription and translation processes .
- Protein Binding : Research indicates that N-Phenyl-Guanosine 2',3',5'-Triacetate interacts with various proteins, which may affect cellular signaling pathways .
- Research Applications : It is utilized in proteomics research, aiding in the study of protein interactions and functions. Its unique properties make it a valuable tool for exploring nucleoside modifications in biochemical pathways .
Comparative Analysis with Similar Compounds
To better understand the unique attributes of N-Phenyl-Guanosine 2',3',5'-Triacetate, it is helpful to compare it with related compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2',3',5'-Tri-O-acetylguanosine | Similar structure but lacks phenyl group | No phenyl modification |
| N-Phenyl Guanosine | Similar base structure without acetyl groups | Lacks acetylation at ribose positions |
| N-Acetylguanosine | Acetylated at one position only | Less complex than triacetate form |
The presence of the phenyl group in N-Phenyl-Guanosine 2',3',5'-Triacetate enhances its hydrophobicity, potentially increasing its interactions with biological membranes compared to other similar compounds .
Case Studies and Research Findings
Recent studies have highlighted various aspects of N-Phenyl-Guanosine 2',3',5'-Triacetate's biological activity:
- Binding Studies : A study demonstrated that N-Phenyl-Guanosine 2',3',5'-Triacetate binds effectively to RNA structures, influencing their conformational dynamics. This binding was analyzed using techniques such as UV/Vis spectroscopy and fluorescence resonance energy transfer (FRET) .
- Cellular Impact : In vitro experiments showed that this compound could modulate gene expression by affecting RNA polymerase activity, suggesting potential roles in gene regulation .
- Proteomic Applications : In proteomics, N-Phenyl-Guanosine 2',3',5'-Triacetate has been used to probe protein-nucleic acid interactions, providing insights into cellular signaling pathways and protein functions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
